Cas no 479073-86-4 (Desmethyl Thiosildenafil)

Desmethyl Thiosildenafil is a thioketone analog of sildenafil, characterized by the absence of a methyl group at the N-desmethyl position. This structural modification influences its pharmacological profile, potentially altering selectivity and potency as a phosphodiesterase type 5 (PDE5) inhibitor. The compound is of interest in research settings for studying structure-activity relationships in PDE5 inhibitors, particularly regarding metabolic pathways and binding affinity. Its thioketone moiety may confer distinct electronic and steric properties compared to conventional sildenafil derivatives. Desmethyl Thiosildenafil serves as a valuable reference standard in analytical chemistry for method development and impurity profiling in pharmaceutical quality control.
Desmethyl Thiosildenafil structure
Desmethyl Thiosildenafil structure
商品名:Desmethyl Thiosildenafil
CAS番号:479073-86-4
MF:C21H28N6O3S2
メガワット:476.61
CID:825950
PubChem ID:10140449

Desmethyl Thiosildenafil 化学的及び物理的性質

名前と識別子

    • Desmethyl Thiosildenafil
    • 5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
    • SCHEMBL6713720
    • 7H-Pyrazolo(4,3-d)pyrimidine-7-thione, 5-(2-ethoxy-5-(1-piperazinylsulfonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-
    • UNII-VR6TSW7UDN
    • Desmethylthiosildenafil
    • 479073-86-4
    • Piperazine, 1-((3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-
    • DTXSID30436111
    • AKOS030242134
    • Q27291981
    • VR6TSW7UDN
    • N-Desmethylthiosildenafil
    • 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
    • NS00015868
    • インチ: 1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
    • InChIKey: VMDTWBKYCKLNLA-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=NN(C2C(=S)NC(=NC1=2)C1=C(OCC)C=CC(S(=O)(=O)N2CCNCC2)=C1)C

計算された属性

  • せいみつぶんしりょう: 476.16600
  • どういたいしつりょう: 476.16643112g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 811
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 141Ų

じっけんとくせい

  • ゆうかいてん: 190-193°C
  • PSA: 145.61000
  • LogP: 3.98550

Desmethyl Thiosildenafil 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D294350-2.5mg
Desmethyl Thiosildenafil
479073-86-4
2.5mg
$ 219.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-207546-2.5 mg
Desmethyl Thiosildenafil,
479073-86-4
2.5 mg
¥2,708.00 2023-07-10
TRC
D294350-25mg
Desmethyl Thiosildenafil
479073-86-4
25mg
$ 1629.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-207546-2.5mg
Desmethyl Thiosildenafil,
479073-86-4
2.5mg
¥2708.00 2023-09-05
A2B Chem LLC
AG25562-25mg
Desmethyl Thiosildenafil
479073-86-4
25mg
$1681.00 2024-04-19
A2B Chem LLC
AG25562-2.5mg
Desmethyl Thiosildenafil
479073-86-4
2.5mg
$334.00 2024-04-19

Desmethyl Thiosildenafil 関連文献

Desmethyl Thiosildenafilに関する追加情報

Desmethyl Thiosildenafil (CAS No. 479073-86-4): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications

Desmethyl Thiosildenafil, identified by the chemical compound code CAS No. 479073-86-4, represents a significant derivative in the realm of pharmaceutical chemistry. This compound, which is structurally related to the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The presence of a thioether group in its molecular structure distinguishes it from its parent compound, influencing both its metabolic pathways and biological activity.

The chemical structure of Desmethyl Thiosildenafil consists of a fused heterocyclic system containing a pyrazole ring and a thiourea moiety, which are critical for its interaction with biological targets. This structural configuration not only contributes to its stability but also modulates its solubility and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing drug efficacy and reducing side effects, making compounds like Desmethyl Thiosildenafil valuable candidates for further investigation.

In the context of modern pharmacology, the investigation of metabolites such as Desmethyl Thiosildenafil provides insights into the drug metabolism process. The metabolic pathways involving this compound have been extensively studied, revealing that it is primarily metabolized through cytochrome P450-dependent enzymes. This understanding is crucial for predicting drug-drug interactions and optimizing therapeutic regimens. Moreover, the metabolic stability of Desmethyl Thiosildenafil has been found to be higher compared to some other PDE5 inhibitors, suggesting potential advantages in terms of prolonged half-life and improved patient compliance.

One of the most compelling aspects of Desmethyl Thiosildenafil is its potential role in treating conditions beyond its primary indication. Emerging research indicates that this compound may exhibit vasodilatory effects similar to its parent molecule but with a different spectrum of activity. For instance, studies have shown that Desmethyl Thiosildenafil can influence blood flow in specific tissues, making it a promising candidate for treating certain cardiovascular disorders. Additionally, its interaction with PDE5 enzymes has been explored in the context of neuroprotection, where it may help in mitigating neuronal damage caused by ischemia or neuroinflammation.

The pharmacokinetic profile of Desmethyl Thiosildenafil has been a focal point of research due to its implications for therapeutic efficacy and safety. Comparative studies have demonstrated that while it shares similarities with sildenafil in terms of absorption and distribution, it exhibits differences in excretion rates. This distinction could be pivotal in tailoring dosing regimens to maximize therapeutic benefits while minimizing adverse effects. Furthermore, the compound's low affinity for off-target receptors has been noted as a positive attribute, reducing the likelihood of side effects associated with other PDE5 inhibitors.

Recent advancements in computational chemistry have enabled more precise modeling of Desmethyl Thiosildenafil's interactions with biological targets. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the development process and reducing costs associated with experimental trials. The integration of machine learning algorithms has further accelerated this process by predicting potential drug candidates based on structural features alone.

The therapeutic potential of Desmethyl Thiosildenafil extends beyond traditional medical applications. Research has explored its use in combination therapies where it could synergize with other medications to achieve better outcomes. For example, studies have suggested that combining Desmethyl Thiosildenafil with anti-inflammatory agents might provide enhanced relief in conditions like chronic pain or arthritis. This interdisciplinary approach underscores the importance of understanding complex biochemical interactions in developing novel treatment strategies.

Regulatory considerations play a crucial role in advancing compounds like Desmethyl Thiosildenafil into clinical practice. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical studies are essential steps before human trials can commence. The regulatory landscape for such compounds is continually evolving, with agencies like the FDA and EMA implementing stringent guidelines to ensure patient safety while fostering innovation. Engaging with regulatory bodies early in the development process can help navigate these challenges more effectively.

The economic impact of developing new pharmaceuticals cannot be overstated. Investment in research and development (R&D) for compounds like Desmethyl Thiosildenafil not only contributes to medical progress but also stimulates economic growth through job creation and technology transfer. Collaborative efforts between academia, industry, and government agencies are essential for maximizing these benefits while ensuring equitable access to new treatments worldwide.

In conclusion, Desmethyl Thiosildenafil (CAS No. 479073-86-4) represents a promising area of research with significant implications for both clinical practice and drug development strategies. Its unique chemical properties combined with emerging research findings position it as a valuable compound for addressing various medical conditions effectively yet safely. As our understanding continues to evolve through interdisciplinary collaboration and technological advancements, we can anticipate even greater applications for this remarkable derivative in years to come.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司